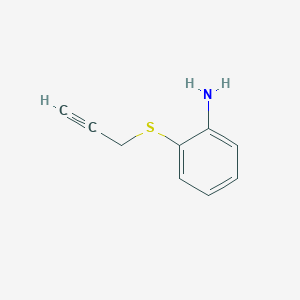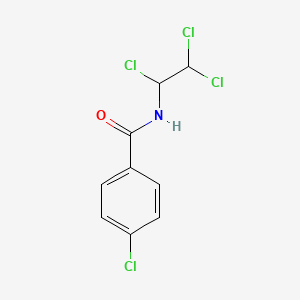
CID 66774175
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(phenyl)[(propan-2-yl)oxy]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a methyl group, a phenyl group, and an isopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl(phenyl)[(propan-2-yl)oxy]silane can be synthesized through several methods. One common approach involves the reaction of phenylsilane with isopropyl alcohol in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the substitution of the hydrogen atom on the silicon with the isopropoxy group.
Industrial Production Methods
In an industrial setting, the production of Methyl(phenyl)[(propan-2-yl)oxy]silane may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl(phenyl)[(propan-2-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Methyl(phenyl)[(propan-2-yl)oxy]silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Medicine: Explored for its potential in developing new pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of specialty polymers and coatings, where its unique properties enhance material performance.
Mechanism of Action
The mechanism by which Methyl(phenyl)[(propan-2-yl)oxy]silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a wide range of chemical reactions. These interactions are crucial for the compound’s role in catalysis, material science, and biological applications.
Comparison with Similar Compounds
Similar Compounds
Phenyltrimethoxysilane: Similar structure but with three methoxy groups instead of an isopropoxy group.
Methylphenylsilane: Lacks the isopropoxy group, making it less reactive in certain substitution reactions.
Isopropyltrimethoxysilane: Contains three methoxy groups and an isopropyl group, differing in reactivity and applications.
Uniqueness
Methyl(phenyl)[(propan-2-yl)oxy]silane is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific substitution reactions and stability under various conditions.
Properties
Molecular Formula |
C10H15OSi |
|---|---|
Molecular Weight |
179.31 g/mol |
InChI |
InChI=1S/C10H15OSi/c1-9(2)11-12(3)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI Key |
GGASAGUPIHCXIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O[Si](C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 4-[(2S)-2-amino-2-(1H-benzimidazol-2-yl)ethyl]-](/img/structure/B14612375.png)


![6-[Bis(carboxymethyl)amino]hexanoic acid](/img/structure/B14612387.png)

![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol)](/img/structure/B14612417.png)




![2-(1,4,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B14612435.png)



